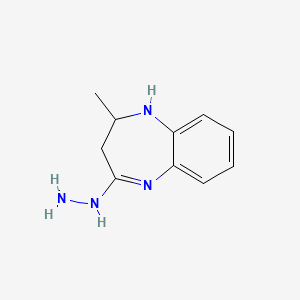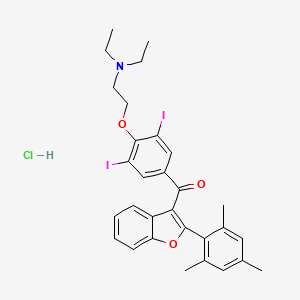
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a ketone group, diethylaminoethoxy side chain, diiodophenyl ring, mesityl group, and benzofuranyl moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride involves multiple steps:
Formation of the Benzofuranyl Moiety: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Mesityl Group: This can be achieved through Friedel-Crafts alkylation using mesitylene and a suitable catalyst.
Attachment of the Diethylaminoethoxy Side Chain: This step involves nucleophilic substitution reactions where the diethylaminoethoxy group is introduced.
Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine and an oxidizing agent.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ketone group can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The diethylaminoethoxy side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diethylaminoethoxy side chain and the diiodophenyl ring are crucial for its binding affinity to these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The planar structure of the benzofuranyl moiety allows it to intercalate into DNA, affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ketone, 3,5-dibromo-4-(2-(diethylamino)ethoxy)phenyl 2-mesityl-3-benzofuranyl-, hydrochloride .
- Ketone, p-(2-(diethylamino)ethoxy)phenyl 2-mesityl-3-benzofuranyl .
Uniqueness
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride is unique due to the presence of the diiodophenyl ring, which imparts distinct chemical and biological properties. The iodination enhances its reactivity and potential biological activity compared to its brominated or non-halogenated analogs.
Propriétés
Numéro CAS |
73343-73-4 |
|---|---|
Formule moléculaire |
C30H32ClI2NO3 |
Poids moléculaire |
743.8 g/mol |
Nom IUPAC |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C30H31I2NO3.ClH/c1-6-33(7-2)12-13-35-29-23(31)16-21(17-24(29)32)28(34)27-22-10-8-9-11-25(22)36-30(27)26-19(4)14-18(3)15-20(26)5;/h8-11,14-17H,6-7,12-13H2,1-5H3;1H |
Clé InChI |
ZVXLOEMLLUNTSK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)C4=C(C=C(C=C4C)C)C)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


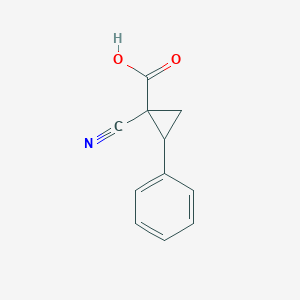
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)

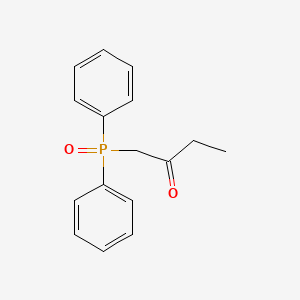


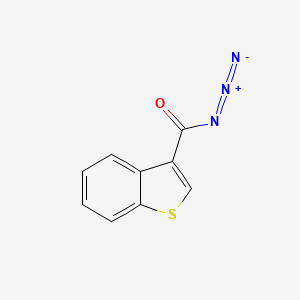
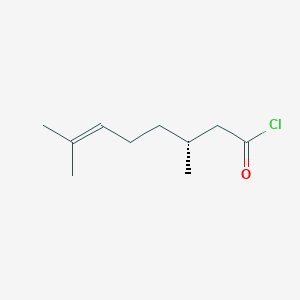
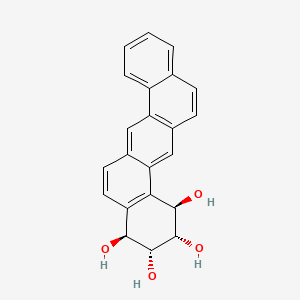
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)

